(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride
CAS No.: 2061996-87-8
Cat. No.: VC17625310
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2061996-87-8 |
|---|---|
| Molecular Formula | C11H18ClNO2 |
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO2.ClH/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3;/h5-7,9H,4,12H2,1-3H3;1H/t9-;/m1./s1 |
| Standard InChI Key | SEUUTSPOQSQOPW-SBSPUUFOSA-N |
| Isomeric SMILES | CC[C@H](C1=CC(=C(C=C1)OC)OC)N.Cl |
| Canonical SMILES | CCC(C1=CC(=C(C=C1)OC)OC)N.Cl |
Introduction
Chemical Identity and Physicochemical Properties
(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine hydrochloride is structurally characterized by a propan-1-amine backbone substituted at the 3,4-positions of the phenyl ring with methoxy groups. The (R)-configuration at the chiral center confers enantioselectivity, a property crucial for its biological interactions. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| CAS Number | 2061996-87-8 |
| Molecular Formula | |
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride |
| Exact Mass | 231.1002 g/mol |
| LogP | 4.22 (predicted) |
| Solubility | Soluble in aqueous solutions |
The compound’s stereochemical purity is critical for its pharmacological profile, as enantiomeric impurities can drastically alter receptor binding efficacy.
Synthesis and Preparation
The synthesis of (R)-1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride involves asymmetric methodologies to achieve the desired (R)-configuration. A typical route proceeds via the following steps:
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Asymmetric Amination: The parent amine, 1-(3,4-dimethoxyphenyl)propan-1-amine, is synthesized using chiral catalysts or resolving agents to favor the (R)-enantiomer. Enzymatic resolution or metal-catalyzed asymmetric hydrogenation are common approaches.
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Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and stability. This step ensures consistent pharmacokinetic properties for research applications.
The process emphasizes enantiomeric excess (ee) ≥98% to meet pharmaceutical-grade standards. Analytical techniques such as chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy validate stereochemical integrity.
Pharmaceutical Applications
Chiral amines like (R)-1-(3,4-dimethoxyphenyl)propan-1-amine hydrochloride serve as building blocks for drugs targeting central nervous system (CNS) disorders, inflammation, and metabolic diseases. Its structural features enable selective interactions with serotonin receptors, though its specificity differs from psychedelic analogs like DOI (2,5-dimethoxy-4-iodoamphetamine) . Key therapeutic avenues include:
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Serotonin Receptor Modulation: The compound’s amine group and methoxy substituents mimic endogenous ligands of serotonin receptors, potentially aiding the development of 5-HT/5-HT agonists or antagonists .
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Anti-Inflammatory Agents: Structural analogs of chiral amines demonstrate picomolar potency in suppressing tumor necrosis factor-alpha (TNF-α)-mediated inflammation, suggesting applications in treating rheumatoid arthritis or neurodegenerative diseases .
| Parameter | Impact on Pharmacodynamics |
|---|---|
| Enantiomeric Purity | Determines receptor selectivity and potency |
| Methoxy Substituents | Enhance lipid solubility and blood-brain barrier penetration |
| Hydrochloride Salt | Improves bioavailability and formulation stability |
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